[4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol
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Overview
Description
[4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol is a cyclic acetal derivative of iditol, a sugar alcohol It is formed by the reaction of iditol with benzaldehyde, resulting in the formation of a benzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: [4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol can be synthesized through the reaction of iditol with benzaldehyde in the presence of an acid catalyst. Commonly used acid catalysts include camphorsulfonic acid and p-toluenesulfonic acid. The reaction typically takes place in an organic solvent such as N,N-dimethylformamide or acetonitrile. The reaction conditions involve stirring the mixture at room temperature for several hours until the formation of the benzylidene acetal is complete .
Industrial Production Methods: In an industrial setting, the synthesis of benzylidene iditol can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of efficient catalysts such as copper(II) triflate can further enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: [4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form benzylidene idose.
Reduction: The benzylidene group can be reduced to form iditol.
Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Benzylidene idose.
Reduction: Iditol.
Substitution: Various substituted benzylidene derivatives depending on the nucleophile used
Scientific Research Applications
[4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol has several applications in scientific research:
Chemistry: It is used as a protecting group for diols in carbohydrate synthesis.
Biology: this compound derivatives have been studied for their potential as enzyme inhibitors.
Medicine: Some benzylidene iditol derivatives have shown promise as therapeutic agents due to their ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of benzylidene iditol involves its interaction with specific molecular targets. For example, in enzyme inhibition, benzylidene iditol derivatives can bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This interaction can be mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Benzylidene dulcitol: Similar to benzylidene iditol but derived from dulcitol.
Benzylidene allitol: Another cyclic acetal derivative, but derived from allitol.
Benzylidene mannitol: Derived from mannitol and used in similar applications.
Uniqueness: [4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol is unique due to its specific structural properties and the ease with which the benzylidene group can be introduced and removed. This makes it particularly useful in synthetic chemistry for protecting diol groups and in biological research for studying enzyme interactions .
Properties
CAS No. |
13265-76-4 |
---|---|
Molecular Formula |
C20H22O6 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
[4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol |
InChI |
InChI=1S/C20H22O6/c21-11-15-18-17(25-19(23-15)13-7-3-1-4-8-13)16(12-22)24-20(26-18)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2 |
InChI Key |
WZACICAIHONNQP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2OC(C3C(O2)C(OC(O3)C4=CC=CC=C4)CO)CO |
Canonical SMILES |
C1=CC=C(C=C1)C2OC(C3C(O2)C(OC(O3)C4=CC=CC=C4)CO)CO |
13265-76-4 | |
Origin of Product |
United States |
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